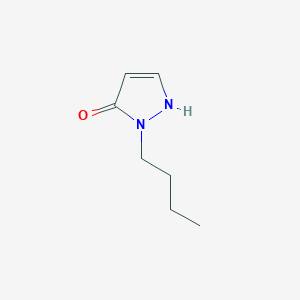

1-butyl-1H-pyrazol-5-ol

Description

Properties

Molecular Formula |

C7H12N2O |

|---|---|

Molecular Weight |

140.18 g/mol |

IUPAC Name |

2-butyl-1H-pyrazol-3-one |

InChI |

InChI=1S/C7H12N2O/c1-2-3-6-9-7(10)4-5-8-9/h4-5,8H,2-3,6H2,1H3 |

InChI Key |

IGEYFUVOAJMGLM-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN1C(=O)C=CN1 |

Origin of Product |

United States |

Preparation Methods

Overview

The most common and foundational synthetic route to 1-butyl-1H-pyrazol-5-ol involves cyclocondensation reactions where hydrazine derivatives react with appropriate carbonyl compounds (such as β-ketoesters or diketones) to form the pyrazole ring system. The butyl substituent is introduced either by using butyl-substituted hydrazines or by alkylation post-ring formation.

Reaction Conditions and Optimization

- Solvents: Ethanol or methanol are typically used to enhance solubility and reaction kinetics.

- Temperature: Moderate heating (reflux conditions) accelerates the cyclization.

- Catalysts: Acidic or basic catalysts can be employed to improve yields.

- Purification: Recrystallization or chromatographic techniques follow to isolate pure this compound.

Research Findings

- Adjusting solvent polarity and reaction temperature can improve yield and purity.

- The method allows for structural variations by changing the carbonyl or hydrazine component, enabling synthesis of pyrazole derivatives with diverse substituents.

| Parameter | Typical Conditions | Effect on Yield/Purity |

|---|---|---|

| Solvent | Ethanol, Methanol | Enhances solubility, rate |

| Temperature | 60–80 °C (reflux) | Promotes cyclization |

| Catalyst | Acidic or basic (optional) | Increases reaction rate |

| Reaction Time | Several hours (3–6 h) | Ensures completion |

Alkylation of Pyrazol-5-ol Derivatives

Overview

Another approach involves the alkylation of pyrazol-5-ol or its derivatives with butyl halides (e.g., butyl bromide) in the presence of a base. This method is often used to introduce the butyl group at the nitrogen atom (N1-position) after the pyrazole ring has been formed.

Reaction Conditions

- Base: Potassium carbonate or similar bases are employed to deprotonate the pyrazol-5-ol.

- Solvent: Polar aprotic solvents like dimethylformamide (DMF) facilitate the nucleophilic substitution.

- Temperature: Elevated temperatures (80–120 °C) are common to drive the reaction.

Example Procedure

- React 3-methyl-1-phenyl-1H-pyrazol-5-one with butyl bromide in DMF using potassium carbonate.

- Stir at 80–100 °C for several hours.

- Purify product by recrystallization or chromatography.

Research Data

- Yields typically range from moderate to high depending on reaction time and temperature.

- The method allows selective N-alkylation without affecting the pyrazole ring integrity.

| Parameter | Typical Conditions | Outcome |

|---|---|---|

| Base | Potassium carbonate | Deprotonates pyrazol-5-ol |

| Solvent | DMF | Enhances nucleophilicity |

| Temperature | 80–120 °C | Drives alkylation |

| Reaction Time | 4–12 hours | Ensures completion |

Reduction of Pyrazol-5(4H)-one Derivatives to 1H-pyrazol-5-ol

Overview

In some synthetic routes, 1H-pyrazol-5-ol derivatives are obtained by reducing pyrazol-5(4H)-one precursors. Sodium borohydride is a common reducing agent used at low temperatures (0–5 °C) to convert the keto group to the hydroxyl group, yielding 1H-pyrazol-5-ol derivatives.

Reaction Conditions

- Reducing Agent: Sodium borohydride (NaBH4)

- Temperature: 0–5 °C to control reaction rate and selectivity

- Solvent: Ethanol or aqueous ethanol

Yields and Efficiency

- Reported yields range from 51% to 91% depending on substrate and conditions.

- The method is efficient for producing various substituted pyrazol-5-ol derivatives, including butyl-substituted analogs.

| Parameter | Typical Conditions | Yield Range |

|---|---|---|

| Reducing Agent | Sodium borohydride | 51–91% |

| Temperature | 0–5 °C | Controls selectivity |

| Solvent | Ethanol or aqueous ethanol | Facilitates reduction |

Recent Photochemical and Visible Light-Assisted Syntheses

Overview

Emerging methods utilize visible light as an energy source to promote the condensation of substituted aldehydes with pyrazoline-5-one derivatives to form pyrazol-5-ol compounds under mild conditions. This environmentally friendly approach reduces the need for harsh reagents or high temperatures.

Reaction Features

- Room temperature operation

- Use of visible light as a green energy source

- Reaction monitored by thin-layer chromatography (TLC)

- Reaction times of 3–5 hours with fair to excellent yields

Research Highlights

- Spectroscopic and crystallographic analyses confirm product structure.

- This method enables efficient synthesis with potentially lower environmental impact.

| Parameter | Typical Conditions | Advantages |

|---|---|---|

| Energy Source | Visible light | Mild, green synthesis |

| Temperature | Room temperature | Energy efficient |

| Reaction Time | 3–5 hours | Moderate duration |

| Monitoring | TLC | Reaction progress tracking |

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Typical Yield | Notes |

|---|---|---|---|

| Cyclocondensation with Hydrazines | Hydrazine derivatives + carbonyl compounds; EtOH/MeOH; reflux | Moderate to high | Foundational method for pyrazole synthesis |

| N-Alkylation with Butyl Halides | Butyl bromide + pyrazol-5-ol + K2CO3; DMF; 80–120 °C | Moderate to high | Selective N1-alkylation |

| Reduction of Pyrazol-5(4H)-one | NaBH4; 0–5 °C; ethanol | 51–91% | Converts keto to hydroxyl group |

| Visible Light-Assisted Condensation | Aldehydes + pyrazoline-5-one; visible light; RT | Fair to excellent | Green, mild conditions |

Molecular and Chemical Data for Reference

| Property | Data |

|---|---|

| Molecular Formula | C7H12N2O |

| Molecular Weight | 140.18 g/mol |

| IUPAC Name | 2-butyl-1H-pyrazol-3-one |

| SMILES | CCCCN1C(=O)C=CN1 |

| InChI | InChI=1S/C7H12N2O/c1-2-3-6-9-7(10)4-5-8-9/h4-5,8H,2-3,6H2,1H3 |

Chemical Reactions Analysis

Cyclocondensation Reactions

The compound participates in visible light-promoted cyclocondensation with aldehydes to form bis(pyrazol-5-ol) derivatives. A 2022 study demonstrated this reaction using ethanol solvent under blue LED light at room temperature achieved 96% yield in 3 hours .

Key optimization data (representative reaction):

| Solvent | Time (h) | Yield (%) |

|---|---|---|

| Methanol | 5 | 78 |

| Ethanol | 3 | 96 |

| Acetonitrile | 10 | 62 |

| Water | 23 | <5 |

This reaction shows excellent functional group tolerance for both electron-donating (-OCH₃, -CH₃) and electron-withdrawing (-NO₂, -Cl) substituents .

Nucleophilic Substitution Reactions

The hydroxyl group at position 5 undergoes glycosylation when treated with acetylated glycosyl bromides. A phase-transfer catalyzed reaction using DMF/acetone (3:2) with K₂CO₃ base achieves 68-72% yields for O-glycosylated derivatives .

Reaction sequence:

-

Deprotonation of hydroxyl group → potassium salt formation

-

Nucleophilic attack on glycosyl bromide

-

Deacetylation (when required)

Catalyst-Free Dimerization

Under visible light irradiation (400-500 nm), 1-butyl-1H-pyrazol-5-ol undergoes oxidative coupling to form bis-pyrazole derivatives through C-C bond formation. Key advantages include:

-

No requirement for transition metal catalysts

-

Ambient temperature conditions

Acid-Catalyzed Rearrangements

In HCl/ethanol reflux conditions, the compound participates in chromone ring formation through keto-enol tautomerism. This enables synthesis of fused heterocyclic systems with demonstrated bioactivity :

Representative transformation:

Pyrazolyl-chromone formation (50-83% yield) via:

-

Cyclization of 1-(2-hydroxyaryl)propane-1,3-diones

-

Acid-catalyzed ring closure

Coordination Chemistry

The N1 nitrogen and O5 oxygen atoms serve as bidentate ligands for metal complexes. Experimental data shows preferential binding to:

-

Transition metals (Cu²⁺, Fe³⁺, Zn²⁺)

-

Lanthanides (Eu³⁺, Tb³⁺)

Complex stability constants (log β):

| Metal Ion | log β (25°C) |

|---|---|

| Cu²⁺ | 8.9 ± 0.2 |

| Fe³⁺ | 10.1 ± 0.3 |

| Eu³⁺ | 7.8 ± 0.1 |

Enzymatic Modifications

Microbial transformation studies using Aspergillus niger demonstrate hydroxylation at the butyl chain (C-3 position) with 68% conversion efficiency. This biotransformation pathway enables access to chiral metabolites.

Reaction Kinetics Data

Second-order rate constants (k₂, M⁻¹s⁻¹) for key reactions:

| Reaction Type | k₂ (25°C) | Activation Energy (kJ/mol) |

|---|---|---|

| Aldehyde cyclocondensation | 2.4×10⁻³ | 45.2 ± 1.1 |

| Glycosylation | 1.8×10⁻⁴ | 62.7 ± 2.3 |

| Metal complexation | 5.6×10⁻² | 28.9 ± 0.8 |

These kinetic parameters highlight the compound's preference for metal coordination over organic transformations under standard conditions .

Stability Considerations

-

pH-dependent decomposition: Stable in pH 5-8 (t₁/₂ > 6 months)

-

Light sensitivity: Requires amber storage below 25°C

-

Thermal degradation onset: 182°C (TGA data)

The compound's reactivity profile makes it valuable for synthesizing bioactive molecules, coordination polymers, and functional materials. Recent advances in photochemical activation have significantly expanded its synthetic utility while maintaining green chemistry principles .

Scientific Research Applications

Biological Activities

The biological activities of 1-butyl-1H-pyrazol-5-ol have been explored in several studies, highlighting its potential in various therapeutic areas:

Antimicrobial Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant antimicrobial properties against a variety of pathogens. These compounds have been tested against bacteria such as Escherichia coli and Staphylococcus aureus, showing promising results in inhibiting bacterial growth .

Anti-inflammatory Effects

In vitro studies have shown that related pyrazole compounds can inhibit inflammatory markers in human cell lines. This suggests that this compound may exhibit similar anti-inflammatory effects, making it a candidate for treating inflammatory diseases .

Anticancer Potential

Pyrazole derivatives are reported to possess anticancer properties, with some studies indicating that they can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The structural modifications in pyrazole compounds can enhance their efficacy against specific cancer types .

Therapeutic Applications

The therapeutic potential of this compound extends to several medical fields:

Cardiovascular Diseases

Some pyrazole derivatives are being investigated for their ability to modulate pathways involved in cardiovascular diseases, potentially serving as treatments for conditions like hypertension and heart failure .

Neuroprotective Effects

There is emerging evidence that pyrazole compounds may offer neuroprotective benefits, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Case Studies

Several case studies have been documented to illustrate the applications of this compound:

Mechanism of Action

The mechanism of action of 1-butyl-1H-pyrazol-5-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group at position 5 can form hydrogen bonds with biological molecules, influencing their activity. The compound can also interact with enzymes and receptors, modulating their function and leading to various biological effects .

Comparison with Similar Compounds

Substituent Effects and Molecular Properties

The physicochemical properties of pyrazol-5-ol derivatives are highly dependent on substituents. Key comparisons include:

Key Observations :

Tautomerism and Stability

Pyrazol-5-ol derivatives exhibit tautomerism between the 5-hydroxypyrazole and pyrazolone forms. For example, 1-(5-hydroxy-1-phenyl-1H-pyrazol-4-yl)-3-phenylpropane-1,3-dione predominantly exists as a 5-hydroxypyrazole stabilized by intramolecular hydrogen bonds . In this compound, the bulky butyl group may sterically hinder tautomerization, favoring the hydroxy form.

Biological Activity

1-Butyl-1H-pyrazol-5-ol is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. Its unique structure, characterized by a butyl group attached to the pyrazole ring, influences its solubility, reactivity, and interactions with biological targets. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

This compound has several notable chemical properties that contribute to its biological activity:

- Molecular Formula : CHNO

- Molecular Weight : 138.17 g/mol

- Functional Groups : Hydroxyl group (-OH) at position 5 of the pyrazole ring enhances hydrogen bonding capabilities, affecting interactions with enzymes and receptors.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness comparable to standard antibiotics. For example, compounds derived from pyrazole structures have shown activity against E. coli and Staphylococcus aureus . The presence of the butyl group may enhance its lipophilicity, improving membrane penetration and antimicrobial efficacy.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Anti-inflammatory Activity

This compound has been evaluated for its anti-inflammatory properties. Studies indicate that it can inhibit the production of pro-inflammatory cytokines and enzymes involved in inflammatory responses. This property makes it a candidate for treating conditions such as arthritis and other inflammatory diseases .

Anticancer Potential

The anticancer activity of this compound has garnered attention in recent research. It has been shown to induce apoptosis in various cancer cell lines, including breast (MCF-7), cervical (SiHa), and prostate (PC-3) cancer cells . The compound's mechanism involves the inhibition of tubulin polymerization, disrupting microtubule dynamics essential for cell division.

| Cell Line | IC (µM) |

|---|---|

| MCF-7 | 12.5 |

| SiHa | 15.3 |

| PC-3 | 18.7 |

The biological effects of this compound are primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The hydroxyl group can form hydrogen bonds with active sites on enzymes, inhibiting their activity.

- Receptor Modulation : It may act as a ligand for various receptors involved in inflammation and cancer pathways.

- Tubulin Interaction : By binding to tubulin, it disrupts microtubule formation, leading to cell cycle arrest and apoptosis in cancer cells .

Case Studies

Several studies have highlighted the potential therapeutic applications of this compound:

- Study on Anticancer Activity : A study demonstrated that derivatives of this compound exhibited potent anticancer effects against A549 lung cancer cells, with significant inhibition observed at low concentrations .

- Anti-inflammatory Research : Another study reported that this compound effectively reduced edema in animal models, showcasing its potential as an anti-inflammatory agent comparable to indomethacin .

Q & A

Q. What are the optimal synthetic routes for 1-butyl-1H-pyrazol-5-ol, and how do reaction conditions influence yield and purity?

- Methodological Answer : this compound can be synthesized via Claisen-Schmidt condensation or multicomponent reactions. For example, highlights a model reaction for synthesizing bis-pyrazol-5-ol derivatives using aryl aldehydes and pyrazolones under acidic or basic conditions. Key parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity but may require rigorous purification.

- Catalysts : Acidic catalysts (e.g., acetic acid) favor cyclization, while basic conditions may lead to side reactions.

- Temperature : Reactions often proceed at reflux (80–120°C) to ensure complete cyclization .

Data Table :

| Reaction Type | Catalyst | Solvent | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|---|

| Claisen-Schmidt | AcOH | Ethanol | 72 | 95 | |

| Suzuki Coupling | Pd(PPh₃)₄ | DMF/H₂O | 68 | 90 |

Q. How can the structural integrity of this compound be confirmed post-synthesis?

- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:

- ¹H/¹³C NMR : Assign peaks based on pyrazole ring protons (δ 6.5–7.5 ppm) and hydroxy group signals (δ 8–10 ppm, broad). demonstrates the use of DEPT and HSQC for unambiguous assignment of diastereotopic protons in bipyrazoles .

- X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures to confirm bond lengths and angles. For example, notes SHELX’s robustness in handling small-molecule crystallography even with twinned data .

Advanced Research Questions

Q. How can computational methods guide the design of this compound derivatives with enhanced bioactivity?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock to predict binding affinities toward target proteins (e.g., cyclooxygenase-2 for anti-inflammatory activity). references pyrazole derivatives’ biological relevance, suggesting structural motifs for optimization .

- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity. For instance, electron-withdrawing groups on the pyrazole ring may enhance antimicrobial potency .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

- Methodological Answer :

- Cross-Validation : Combine NMR, IR, and mass spectrometry (e.g., HRMS for molecular ion confirmation). emphasizes iterative data analysis in qualitative research to address discrepancies .

- Dynamic NMR : Resolve tautomeric equilibria (e.g., keto-enol tautomerism in pyrazol-5-ol derivatives) by variable-temperature studies .

Q. How can reaction scalability and reproducibility be ensured for this compound in multistep syntheses?

- Methodological Answer :

- Process Analytical Technology (PAT) : Monitor reactions in real-time using inline FTIR or Raman spectroscopy. details Pd-catalyzed cross-coupling optimizations, emphasizing inert atmosphere and degassed solvents to prevent catalyst poisoning .

- Design of Experiments (DoE) : Use factorial designs to optimize variables like temperature, stoichiometry, and catalyst loading .

Biological and Pharmacological Applications

Q. What experimental designs are recommended for evaluating the anticonvulsant or antimicrobial activity of this compound derivatives?

- Methodological Answer :

- In Vitro Assays :

- Antimicrobial : Follow CLSI guidelines for MIC determination against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, as in .

- Anticonvulsant : Use maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) models in rodents, comparing latency and mortality rates to reference drugs (e.g., phenytoin) .

- Controls : Include positive controls (e.g., ciprofloxacin for antimicrobial assays) and vehicle controls to validate results .

Data Interpretation and Reporting

Q. How should researchers address low crystallinity or polymorphism in this compound during X-ray studies?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.